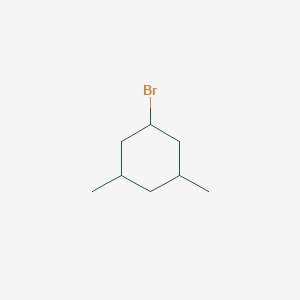

1-Bromo-3,5-dimethylcyclohexane

描述

1-Bromo-3,5-dimethylcyclohexane (CAS: 859180-62-4) is a brominated cyclohexane derivative with the molecular formula C₈H₁₅Br and a molecular weight of 191.11 g/mol . Its IUPAC name specifies the substitution pattern: a bromine atom at position 1 and methyl groups at positions 3 and 5 on the cyclohexane ring. The compound exists as a liquid under standard conditions and is recommended for storage at 4°C .

属性

IUPAC Name |

1-bromo-3,5-dimethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWECRZWUPVQPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Bromo-3,5-dimethylcyclohexane typically involves the bromination of 3,5-dimethylcyclohexane. One common method is the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to dissolve the reactants and control the reaction rate .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods are designed to optimize reaction conditions, minimize by-products, and reduce production costs.

化学反应分析

1-Bromo-3,5-dimethylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis Applications

1-Bromo-3,5-dimethylcyclohexane serves as a versatile intermediate in organic synthesis. Its bromine atom makes it a suitable candidate for various substitution reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives. For instance, it can react with amines to form amine derivatives, which are valuable in pharmaceutical chemistry.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to synthesize more complex organic molecules. For example, studies have shown that 1-bromo derivatives can effectively couple with organometallic reagents to form biaryl compounds, which are important in materials science and pharmaceuticals .

Medicinal Chemistry

1-Bromo-3,5-dimethylcyclohexane is also relevant in medicinal chemistry:

- Precursor for Drug Development : The compound can be utilized as a precursor for synthesizing biologically active molecules. For instance, it has been implicated in the synthesis of derivatives that exhibit activity against certain diseases. Its structural features allow for modifications that can enhance pharmacological properties .

- Research into Neuropharmacology : As a part of synthetic pathways leading to compounds like Memantine (an NMDA receptor antagonist used in Alzheimer's treatment), 1-bromo-3,5-dimethylcyclohexane plays a crucial role in developing neuroprotective agents .

Material Science

In material science, 1-bromo-3,5-dimethylcyclohexane is used as:

- Building Block for Polymers : Its reactive bromine atom allows it to serve as a building block for polymer synthesis. This application is particularly relevant in creating functionalized polymers that can be used in coatings or as additives in various formulations .

- Additive Manufacturing : The compound's properties make it suitable for use in additive manufacturing processes where specific chemical functionalities are required for enhanced material performance .

Case Study 1: Synthesis of Functionalized Compounds

A study demonstrated the use of 1-bromo-3,5-dimethylcyclohexane in synthesizing functionalized furans through palladium-catalyzed reactions. The yields achieved were significant, showcasing the compound's utility in generating complex structures necessary for advanced materials .

Case Study 2: Neuropharmacological Applications

Research highlighted the synthesis of Memantine derivatives from 1-bromo-3,5-dimethylcyclohexane. These derivatives were tested for their efficacy as NMDA receptor antagonists, illustrating the compound's relevance in developing treatments for neurodegenerative diseases .

作用机制

The mechanism of action of 1-Bromo-3,5-dimethylcyclohexane involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom .

The pathways involved in these reactions are influenced by the steric and electronic properties of the compound, which determine its reactivity and selectivity in different chemical environments.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

1-Chloro-3,5-dimethylcyclohexane

- Molecular Formula : C₈H₁₅Cl

- Key Differences : Replacing bromine with chlorine reduces molecular weight (156.66 g/mol) and alters reactivity. Chlorine’s lower electronegativity and smaller atomic radius may lead to slower nucleophilic substitution compared to bromine .

1-Bromo-3,5-diethylbenzene

- Molecular Formula : C₁₀H₁₃Br

- Key Differences : The aromatic benzene ring (vs. cyclohexane) and ethyl substituents enhance steric bulk. Boiling point: 115–119°C at 17 Torr , density: 1.24 g/mL . Used in Friedel-Crafts alkylation for synthesizing complex aromatic compounds .

1-Bromo-3,5-diphenylbenzene

- Molecular Formula : C₁₈H₁₅Br

- Key Differences : Phenyl groups increase molecular weight (331.22 g/mol) and rigidity. Melting point: 60–62°C , with applications in high-performance polymers due to thermal stability .

1-Bromo-3,5-dimethoxybenzene

- Molecular Formula : C₈H₉BrO₂

- Key Differences : Methoxy (-OCH₃) groups act as electron-donating substituents, directing electrophilic substitution. Melting point: 62–66°C , used as a precursor in palladium-catalyzed coupling reactions .

1-Bromo-3,5-dimethyladamantane

- Molecular Formula : C₁₂H₁₉Br

- Key Differences : Adamantane’s rigid diamondoid structure enhances thermal stability. Boiling point: 201°C , employed in pharmaceutical synthesis (e.g., memantine hydrochloride) via amination reactions .

Aliphatic vs. Aromatic Bromides

- 1-Bromo-3,5-dimethylcyclohexane (Aliphatic): Reactivity: Undergoes SN2 reactions due to the secondary bromide. Cyclohexane’s chair conformation influences steric accessibility. Applications: Potential in synthesizing functionalized cyclohexanes for agrochemicals or liquid crystals.

1-Bromo-3,5-dimethylbenzene (Aromatic) :

Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | State (25°C) | Melting/Boiling Point | Key Applications |

|---|---|---|---|---|---|

| 1-Bromo-3,5-dimethylcyclohexane | C₈H₁₅Br | 191.11 | Liquid | N/A | Organic synthesis, materials |

| 1-Bromo-3,5-diethylbenzene | C₁₀H₁₃Br | 213.11 | Liquid | 115–119°C (17 Torr) | Friedel-Crafts alkylation |

| 1-Bromo-3,5-diphenylbenzene | C₁₈H₁₅Br | 331.22 | Solid | 60–62°C | High-performance polymers |

| 1-Bromo-3,5-dimethoxybenzene | C₈H₉BrO₂ | 233.06 | Solid | 62–66°C | Cross-coupling reactions |

| 1-Bromo-3,5-dimethyladamantane | C₁₂H₁₉Br | 243.18 | Solid | 201°C | Pharmaceutical intermediates |

生物活性

1-Bromo-3,5-dimethylcyclohexane, a halogenated organic compound, has garnered attention in various fields of chemical research due to its potential biological activities. This compound, characterized by its bromine substituent and two methyl groups on a cyclohexane ring, presents unique properties that may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

1-Bromo-3,5-dimethylcyclohexane (C₈H₁₅Br) features a cyclohexane ring with bromine and methyl groups at the 1, 3, and 5 positions. Its molecular structure can be represented as follows:

This configuration contributes to its steric properties and reactivity, which are critical for understanding its biological activity.

Biological Activity Overview

The biological activity of 1-bromo-3,5-dimethylcyclohexane has been investigated in several studies, focusing on its potential as an antimicrobial agent and its effects on various biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study conducted by Alexiou & Demopoulos (2010) highlighted the enhanced biological activity of brominated derivatives compared to their non-brominated counterparts. Specifically, the presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes in bacteria.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-3,5-dimethylcyclohexane | Antibacterial | 32 µg/mL |

| 2-Bromo-4-methylphenol | Antifungal | 16 µg/mL |

| Brominated phenols | General antimicrobial | Varies (8-64 µg/mL) |

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of 1-bromo-3,5-dimethylcyclohexane. In vitro studies using human cell lines demonstrated that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses. The IC50 value for cytotoxicity was determined to be approximately 150 µM in human liver cells .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| Human Liver Cells | 150 |

| Mouse Fibroblasts | 200 |

| Human Cancer Cells | 120 |

Mechanistic Insights

The mechanism of action for the biological activity of 1-bromo-3,5-dimethylcyclohexane is not fully elucidated but is believed to involve several pathways:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially leading to increased permeability and cell lysis.

- Enzyme Inhibition : The bromine atom may interact with key enzymes within microbial cells, inhibiting their function and leading to cell death.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various brominated compounds against Staphylococcus aureus. The results indicated that 1-bromo-3,5-dimethylcyclohexane showed significant inhibition at concentrations as low as 32 µg/mL. This suggests a promising potential for development as an antibacterial agent .

Case Study 2: Cytotoxicity Assessment

In another study focused on cytotoxicity, researchers tested several halogenated compounds on human liver cells. The results showed that while many compounds exhibited cytotoxic effects at higher concentrations, 1-bromo-3,5-dimethylcyclohexane maintained a relatively high safety margin compared to other halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。